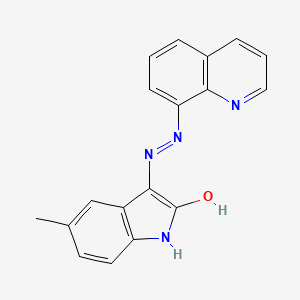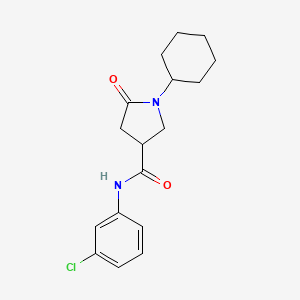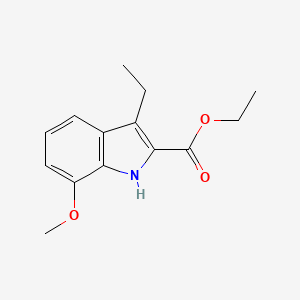
5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Vue d'ensemble
Description
5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is a complex organic compound that features both quinoline and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol typically involves the coupling of a quinoline derivative with an indole derivative. One common method starts with the reaction of 5-methyl-3-phenylbenzofuran-2(3H)-one and N-(quinolin-8-yl)-pivalamide. The reaction is conducted in acetonitrile (CH₃CN) using copper(I) bromide (CuBr) as the catalyst, in the presence of potassium dihydrogen phosphate (KH₂PO₄) and potassium persulfate (K₂S₂O₈) at 80°C under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine-substituted indoles.
Applications De Recherche Scientifique
5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline moiety and have similar biological activities.
8-aminoquinoline derivatives: Known for their use as bidentate directing groups in C-H functionalization reactions.
Uniqueness
5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is unique due to its combination of quinoline and indole moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and reactivity.
Propriétés
IUPAC Name |
5-methyl-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-11-7-8-14-13(10-11)17(18(23)20-14)22-21-15-6-2-4-12-5-3-9-19-16(12)15/h2-10,20,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIJRSZXIVWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC4=C3N=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(TERT-BUTYL)PHENYL]-3-(MORPHOLINOMETHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE](/img/structure/B3872391.png)
![4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872397.png)
![N-(4-ethyl-1,3-dimethyl-1H-pyrazol-5-yl)-5-{1-[(3E)-3-pentenoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3872401.png)

![(E)-3-(4-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872410.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B3872434.png)
![3-(2,4-dichlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872442.png)
![1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B3872462.png)
![(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B3872465.png)
![4-{[3-(5-nitro-2-furyl)-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872471.png)
![3-methyl-5-{1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-2-yl}isoxazole](/img/structure/B3872477.png)
![3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B3872485.png)
